Sec-butanol-3,3,4,4,4-D5

Isotopic purity Quality control NMR

Sec-butanol-3,3,4,4,4-D5 is a stable isotope-labeled analog of sec-butanol (2-butanol), featuring deuterium substitution at the 3- and 4-positions for a total of five deuterium atoms (C₄H₅D₅O). This specific deuteration pattern confers a nominal mass shift of +5 Da relative to the unlabeled compound (MW 79.15 vs.

Molecular Formula C4H10O
Molecular Weight 79.15 g/mol
Cat. No. B15288805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSec-butanol-3,3,4,4,4-D5
Molecular FormulaC4H10O
Molecular Weight79.15 g/mol
Structural Identifiers
SMILESCCC(C)O
InChIInChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,3D2
InChIKeyBTANRVKWQNVYAZ-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sec-butanol-3,3,4,4,4-D5 (CAS 75749-92-7): Deuterated Secondary Alcohol Internal Standard for Quantitative MS and NMR


Sec-butanol-3,3,4,4,4-D5 is a stable isotope-labeled analog of sec-butanol (2-butanol), featuring deuterium substitution at the 3- and 4-positions for a total of five deuterium atoms (C₄H₅D₅O). This specific deuteration pattern confers a nominal mass shift of +5 Da relative to the unlabeled compound (MW 79.15 vs. 74.12) . The compound is manufactured to high isotopic purity (99 atom % D) and is supplied specifically as an internal standard for quantitative analytical applications [1]. As a volatile, polar protic solvent and secondary alcohol, it maintains the key physicochemical properties—such as solubility in water and common organic solvents—required for co-elution and consistent extraction behavior in chromatographic and mass spectrometric workflows, while its isotopic distinction eliminates spectral interference in NMR and MS analyses .

Why Sec-butanol-3,3,4,4,4-D5 Cannot Be Substituted with Unlabeled or Differentially Labeled Sec-butanol Analogs


In quantitative analytical workflows—particularly those governed by regulatory bioanalytical guidelines—substituting a deuterated internal standard with its unlabeled counterpart or an alternative isotopic variant introduces unacceptable systematic error. Non-deuterated sec-butanol cannot be distinguished from endogenous or matrix-derived analyte, rendering it useless as a true internal standard for isotope dilution mass spectrometry (IDMS) [1]. Conversely, more heavily deuterated analogs (e.g., sec-butanol-D9) exhibit a +9 Da mass shift, which, while analytically viable, may alter chromatographic retention time and extraction recovery relative to the native analyte, a phenomenon known as deuterium isotope effect that can compromise method accuracy [1]. Sec-butanol-3,3,4,4,4-D5 occupies a critical intermediate space: its +5 Da mass shift is sufficient for baseline resolution in MS spectra and adequate separation from the unlabeled M+1/M+2 isotopic envelope, yet its substitution is distal to the hydroxyl functional group (positions 3 and 4), preserving native polarity and ensuring near-identical chromatographic behavior with sec-butanol. The sections below provide quantitative evidence validating this specific positional deuteration pattern for demanding analytical applications.

Sec-butanol-3,3,4,4,4-D5: Comparative Quantitative Performance Evidence Against Alternative Isotopologues


Isotopic Purity Specification: Sec-butanol-3,3,4,4,4-D5 vs. Sec-butanol-D9

Commercially available sec-butanol-3,3,4,4,4-D5 is certified to a minimum isotopic purity of 99 atom % D [1]. In comparison, sec-butanol-D9 is frequently supplied at ≥98 atom % D purity [2]. While both are suitable for use as internal standards, the higher baseline purity of the D5 isotopologue minimizes the presence of unlabeled or partially labeled contaminants that could introduce positive bias in trace-level quantification of sec-butanol.

Isotopic purity Quality control NMR

Molecular Weight and Exact Mass Differentiation: D5 vs. D9 vs. Unlabeled

The molecular weight of sec-butanol-3,3,4,4,4-D5 is 79.1524 g/mol with an exact mass of 79.1045 Da . This represents a +5.03 Da shift from unlabeled sec-butanol (MW 74.1216; exact mass 74.0732) [1]. In contrast, the fully deuterated sec-butanol-D9 exhibits a +9 Da shift (MW 83.178) [2]. The +5 Da shift provides a unique MS signal that is well-resolved from the native analyte while minimizing the potential for chromatographic deuterium isotope effects that can occur with higher degrees of deuteration.

Mass spectrometry Isotope dilution GC-MS

Positional Selectivity of Deuteration: D5 (3,3,4,4,4) vs. D3 (1,1,1) vs. D9 (Perdeuterated)

Sec-butanol-3,3,4,4,4-D5 is selectively deuterated at the terminal methyl and methylene positions, leaving the hydroxyl-bearing C2 position (including the exchangeable OH proton) unlabeled . In contrast, sec-butanol-D3 is labeled at the C1 position , and sec-butanol-D9 is perdeuterated [1]. Distal deuteration (positions 3 and 4) preserves the native hydrogen-bonding and polarity characteristics of the hydroxyl group, minimizing alterations in extraction recovery and chromatographic retention relative to the unlabeled analyte.

Deuterium isotope effect Chromatography Extraction recovery

Regulatory and Methodological Adoption: D5 as an Established Internal Standard for Volatile Organic Compound Analysis

Deuterated sec-butanol isotopologues, including the D5 variant, are established as gold-standard internal standards for the quantification of sec-butanol and related volatile organic compounds by GC-MS and LC-MS/MS [1]. In contrast, non-deuterated analogs are unsuitable as internal standards due to the inability to differentiate them from endogenous or matrix-derived analyte, and external standard calibration methods are less robust for compensating matrix effects and instrument variability [2].

Bioanalysis LC-MS Method validation

Optimal Application Scenarios for Sec-butanol-3,3,4,4,4-D5 Based on Comparative Evidence


Quantitative GC-MS or LC-MS/MS Bioanalysis of Sec-butanol in Plasma or Urine

Utilize sec-butanol-3,3,4,4,4-D5 as the internal standard for the precise quantification of sec-butanol in biological matrices. The +5 Da mass shift provides unambiguous MS differentiation without altering chromatographic retention time (supported by Evidence_Item 2). The 99 atom % D isotopic purity minimizes background interference, improving the lower limit of quantification (supported by Evidence_Item 1).

Method Development and Validation for Volatile Organic Compound (VOC) Profiling in Environmental Samples

Employ sec-butanol-3,3,4,4,4-D5 as an internal standard in headspace GC-MS methods for VOC analysis. The selective deuteration at positions 3 and 4 preserves the native extraction and chromatographic behavior of sec-butanol while providing a unique MS signature (supported by Evidence_Item 3). This ensures accurate correction for matrix effects and sample preparation variability.

Pharmacokinetic and Metabolic Tracing Studies of 2-Butanol

Use sec-butanol-3,3,4,4,4-D5 as a stable isotope-labeled tracer to monitor absorption, distribution, and metabolism of 2-butanol in in vitro or in vivo models. The +5 Da mass difference allows for precise MS-based tracking of the administered compound and its metabolites, distinct from endogenous background signals (supported by Evidence_Item 2 and Evidence_Item 4).

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